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molecular formula C7H11N3O3 B086660 Ternidazole CAS No. 1077-93-6

Ternidazole

Cat. No. B086660
M. Wt: 185.18 g/mol
InChI Key: DUOHVNSMLSPTMI-UHFFFAOYSA-N
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Patent
US06423707B1

Procedure details

The reaction mixture of 2-methyl-5-nitroimidazole (127 g, 1.0 mol) and 1-chloro-3-hydroxypropane (500 g, 5.3 mol) will be refluxed for 24 h. Then, the excessive amount of 1-chloro-3-hydroxypropane will be removed via evaporation under a condition of 2660 Pa. To the residue, 200 ml of water will be added. The mixture will be filtered. The filtrate will be collected. The filter residue will be then rinsed with water. The water phases will be combined and alkalified with saturated sodium bicarbonate aqueous solution up to pH 9. The solution will be placed in the cold room overnight for crystallization. The crystals will be filtered, washed with water, and then dried. The crude product will be recrystallized from ethyl acetate to give 1-(3-hydroxypropyl)-2-methyl-5-nitro-1H-imidazole.
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1.Cl[CH2:11][CH2:12][CH2:13][OH:14]>>[OH:14][CH2:13][CH2:12][CH2:11][N:3]1[C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=[C:2]1[CH3:1]

Inputs

Step One
Name
Quantity
127 g
Type
reactant
Smiles
CC=1NC(=CN1)[N+](=O)[O-]
Name
Quantity
500 g
Type
reactant
Smiles
ClCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
will be refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Then, the excessive amount of 1-chloro-3-hydroxypropane will be removed via evaporation under a condition of 2660 Pa
ADDITION
Type
ADDITION
Details
To the residue, 200 ml of water will be added
FILTRATION
Type
FILTRATION
Details
The mixture will be filtered
CUSTOM
Type
CUSTOM
Details
The filtrate will be collected
WASH
Type
WASH
Details
The filter residue will be then rinsed with water
CUSTOM
Type
CUSTOM
Details
The solution will be placed in the cold room overnight for crystallization
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals will be filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product will be recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OCCCN1C(=NC=C1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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